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Compound Name:
2-Amino-8-aza-7-deaza-7-

iodoguanosine

Cat. No.: B15584729 Get Quote

An In-depth Technical Guide to 2-Amino-8-aza-7-
deaza-7-iodoguanosine
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a notable purine

nucleoside analog. This document is intended for researchers, scientists, and professionals in

the field of drug development and medicinal chemistry.

Introduction
2-Amino-8-aza-7-deaza-7-iodoguanosine belongs to the pyrazolo[3,4-d]pyrimidine class of

nucleosides, which are structural analogs of natural purines. The strategic placement of a

nitrogen atom at the 8th position and an iodine atom at the 7th position of the guanosine core

significantly alters its electronic and steric properties. These modifications can lead to unique

biological activities, making it a compound of interest for therapeutic applications, particularly in

oncology and virology. The pyrazolo[3,4-d]pyrimidine scaffold is a known isostere of purine and

has been a foundation for the development of various kinase inhibitors and other bioactive

molecules.
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While specific experimental data for 2-Amino-8-aza-7-deaza-7-iodoguanosine is not

extensively available in the public domain, the properties can be inferred from closely related

compounds. The table below summarizes the expected and known properties of this compound

and its structural analogs.

Property Data
Reference
Compound

Citation

Molecular Formula C10H11IN6O4 -

Molecular Weight 422.14 g/mol -

Appearance
Expected to be a

white to off-white solid

General observation

for similar nucleosides

Solubility

Expected to be

soluble in DMSO and

DMF, with limited

solubility in water and

ethanol.

General observation

for similar nucleosides

UV Absorption

(λ_max)

Expected in the range

of 260-280 nm

3-iodo-1H-

pyrazolo[3,4-

d]pyrimidin-4-amine

[1][2]

Mass Spectrometry
ESI-MS m/z: 423.0

[M+H]+ (Calculated)
-

Note: The data presented above are estimations based on the properties of structurally similar

compounds and theoretical calculations. Experimental validation is required for precise

characterization.

Chemical Synthesis
The synthesis of 2-Amino-8-aza-7-deaza-7-iodoguanosine would likely follow a multi-step

process involving the synthesis of the 2-amino-7-iodo-pyrazolo[3,4-d]pyrimidin-4-one base

followed by glycosylation.

A common route to synthesize the core heterocyclic base involves the iodination of a precursor.
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Starting Material: 2-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (8-aza-guanine).

Iodination: The 8-aza-guanine is dissolved in a suitable solvent such as N,N-

dimethylformamide (DMF).

N-Iodosuccinimide (NIS) is added to the solution in stoichiometric amounts.

The reaction mixture is stirred at room temperature for several hours until the starting

material is consumed (monitored by TLC).

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography on silica gel to yield 2-amino-7-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

The coupling of the iodinated base with a protected ribose derivative is a critical step.

Preparation of the Base: The synthesized 2-amino-7-iodo-pyrazolo[3,4-d]pyrimidin-4-one is

silylated to enhance its solubility and reactivity. This is typically achieved by refluxing with

hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

Glycosylation Reaction: The silylated base is then reacted with 1-O-acetyl-2,3,5-tri-O-

benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl

trifluoromethanesulfonate (TMSOTf), in an anhydrous solvent like acetonitrile.

The reaction is carried out under an inert atmosphere (e.g., argon) and monitored by TLC.

Deprotection: After completion of the glycosylation, the protecting groups (benzoyl) are

removed by treatment with a solution of ammonia in methanol.

Purification: The final product, 2-Amino-8-aza-7-deaza-7-iodoguanosine, is purified by

column chromatography or preparative HPLC.
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Caption: Synthetic workflow for 2-Amino-8-aza-7-deaza-7-iodoguanosine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15584729?utm_src=pdf-body
https://www.benchchem.com/product/b15584729?utm_src=pdf-body-img
https://www.benchchem.com/product/b15584729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity and Mechanism of Action
Halogenated 8-aza-7-deazapurine nucleosides have shown promise as anticancer and antiviral

agents. While the specific biological targets of 2-Amino-8-aza-7-deaza-7-iodoguanosine are

not fully elucidated, related dihalogenated 7-deaza-dG derivatives have been identified as

inhibitors of the MutT homolog 1 (MTH1) enzyme.[3][4] MTH1 is responsible for hydrolyzing

oxidized nucleotides, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and

subsequent mutations.

Inhibition of MTH1 by a nucleoside analog would lead to an accumulation of oxidized

nucleotides in the cellular pool. In cancer cells, which typically have a higher level of reactive

oxygen species (ROS), this accumulation can lead to increased DNA damage and ultimately,

apoptosis.
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Caption: Proposed MTH1 inhibition pathway in cancer cells.

Spectral Data Analysis
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The structural elucidation of 2-Amino-8-aza-7-deaza-7-iodoguanosine would rely on a

combination of NMR spectroscopy and mass spectrometry.

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ribose

moiety protons (anomeric proton H-1' typically between 5.8-6.5 ppm) and the exocyclic

amino group protons. The absence of a proton signal for the H-7 position would confirm the

iodo-substitution.

13C NMR: The carbon NMR would provide signals for each carbon atom in the molecule,

with the iodinated C-7 appearing at a characteristic upfield shift compared to its non-

halogenated counterpart.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for

confirming the molecular formula by providing a highly accurate mass measurement of the

molecular ion.

The spectral data for a related compound, 7,8-di-Iodo-7-deaza-2′-deoxy-guanosine

triphosphate, shows characteristic shifts that can be used for comparative analysis.[4]

Conclusion and Future Directions
2-Amino-8-aza-7-deaza-7-iodoguanosine is a promising nucleoside analog with potential

therapeutic applications. Its synthesis is achievable through established chemical routes, and

its biological activity is likely mediated through the inhibition of key cellular enzymes such as

MTH1. Further research is warranted to fully characterize its physicochemical properties,

elucidate its precise mechanism of action, and evaluate its efficacy and safety in preclinical

models. The development of more potent and selective analogs based on this scaffold could

lead to novel therapeutic agents for cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15584729?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/3/1274
https://www.benchchem.com/product/b15584729?utm_src=pdf-body
https://www.benchchem.com/product/b15584729?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 3-iodo-4-aMino-1H-pyrazolo[3,4-d]pyriMidine | Drug Information, Uses, Side Effects,
Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

2. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-
dG Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-8-aza-7-
deaza-7-iodoguanosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584729#physical-and-chemical-properties-of-2-
amino-8-aza-7-deaza-7-iodoguanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.pharmacompass.com/chemistry-chemical-name/3-iodo-4-amino-1h-pyrazolo-3-4-d-pyrimidine
https://www.pharmacompass.com/chemistry-chemical-name/3-iodo-4-amino-1h-pyrazolo-3-4-d-pyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/1519489
https://pubchem.ncbi.nlm.nih.gov/compound/1519489
https://pubmed.ncbi.nlm.nih.gov/33525366/
https://pubmed.ncbi.nlm.nih.gov/33525366/
https://www.mdpi.com/1422-0067/22/3/1274
https://www.benchchem.com/product/b15584729#physical-and-chemical-properties-of-2-amino-8-aza-7-deaza-7-iodoguanosine
https://www.benchchem.com/product/b15584729#physical-and-chemical-properties-of-2-amino-8-aza-7-deaza-7-iodoguanosine
https://www.benchchem.com/product/b15584729#physical-and-chemical-properties-of-2-amino-8-aza-7-deaza-7-iodoguanosine
https://www.benchchem.com/product/b15584729#physical-and-chemical-properties-of-2-amino-8-aza-7-deaza-7-iodoguanosine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15584729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

